molecular formula C14H16F3N3O2 B2382683 1-(tert-butyl)-N-(2-furylmethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 955976-41-7

1-(tert-butyl)-N-(2-furylmethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No. B2382683
CAS RN: 955976-41-7
M. Wt: 315.296
InChI Key: OABMDXOSTJATHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-butyl)-N-(2-furylmethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a chemical compound that has shown promising results in scientific research. It is a pyrazole derivative that has been synthesized through various methods and has been studied for its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-N-(2-furylmethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide involves the inhibition of certain enzymes and proteins that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the development of inflammation and cancer.
Biochemical and Physiological Effects:
1-(tert-butyl)-N-(2-furylmethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(tert-butyl)-N-(2-furylmethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide in lab experiments include its high potency and selectivity, as well as its ability to inhibit the activity of specific enzymes and proteins. However, its limitations include its high cost and limited availability.

Future Directions

There are several future directions for the study of 1-(tert-butyl)-N-(2-furylmethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide. These include the development of more efficient synthesis methods, the study of its potential applications in the treatment of other diseases, and the development of more potent and selective derivatives. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of 1-(tert-butyl)-N-(2-furylmethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with 2-furylmethylamine and trifluoroacetic acid to obtain the intermediate product. The intermediate product is then reacted with hydrazine hydrate to form the final product.

Scientific Research Applications

1-(tert-butyl)-N-(2-furylmethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide has been studied for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

1-tert-butyl-N-(furan-2-ylmethyl)-5-(trifluoromethyl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O2/c1-13(2,3)20-11(14(15,16)17)10(8-19-20)12(21)18-7-9-5-4-6-22-9/h4-6,8H,7H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABMDXOSTJATHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)C(=O)NCC2=CC=CO2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.